2,5-dimethyl-1H-pyrrole-3-carbonitrile
Overview
Description
2,5-Dimethyl-1H-pyrrole-3-carbonitrile is an organic compound with the molecular formula C7H8N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of 2,5-dimethyl-1H-pyrrole-3-carbonitrile are currently unknown. This compound is a derivative of pyrrole, which is a basic structure in many biologically active compounds . .
Biochemical Pathways
Pyrrole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways . .
Result of Action
Given the diverse biological activities of pyrrole derivatives, this compound could potentially have a wide range of effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the reaction of 2,5-dimethylpyrrole with a suitable nitrile source. One common method is the reaction of 2,5-dimethylpyrrole with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds as follows:
Starting Materials: 2,5-dimethylpyrrole and cyanogen bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), in an organic solvent like dichloromethane (CH2Cl2).
Procedure: The 2,5-dimethylpyrrole is dissolved in the solvent, and the base is added to the solution. Cyanogen bromide is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.
Product Isolation: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative nitrile sources and reaction conditions may be explored to optimize the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce 2,5-dimethyl-1H-pyrrole-3-amine.
Scientific Research Applications
2,5-Dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials, such as conductive polymers and organic semiconductors.
Biological Studies: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: It is explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1H-pyrrole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and reactivity.
2,4-Dimethyl-1H-pyrrole-3-carbonitrile: Similar structure but with a different substitution pattern on the pyrrole ring.
Uniqueness
2,5-Dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both methyl groups and a nitrile group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-5-3-7(4-8)6(2)9-5/h3,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMKTGDBPDVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447094 | |
Record name | 2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26187-29-1 | |
Record name | 2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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